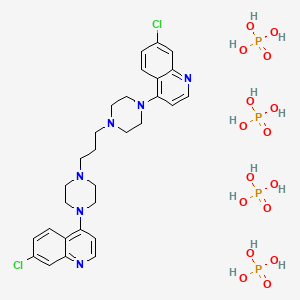
PPADS sel de tétrasodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
PPADS tetrasodium salt is extensively used in scientific research due to its ability to block P2 purinergic receptors. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving cellular signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions involving purinergic signaling.
Industry: Utilized in the development of new drugs and chemical compounds
Mécanisme D'action
Target of Action
PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It primarily targets and blocks recombinant P2X1, P2X2, P2X3, P2X5, native P2Y2-like, and recombinant P2Y4 receptors . These receptors play a crucial role in various physiological functions mediated by ATP, including most vascular and visceral smooth muscles and specific neurons in the peripheral and central nervous systems .
Mode of Action
PPADS tetrasodium salt interacts with its targets by blocking the responses of these P2 receptors . This blocking action inhibits the depolarization induced by α,β-meATP, a potent agonist of P2X receptors .
Biochemical Pathways
The primary biochemical pathway affected by PPADS tetrasodium salt is the purinergic signaling pathway. By blocking the P2 receptors, PPADS tetrasodium salt disrupts the normal signaling processes mediated by ATP. This disruption can lead to various downstream effects, depending on the specific physiological context .
Pharmacokinetics
It is known that ppads tetrasodium salt is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The blocking action of PPADS tetrasodium salt on P2 receptors leads to several molecular and cellular effects. For instance, it can delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . In a humanized mouse model, PPADS tetrasodium salt has been shown to block P2X7 and reduce the development of clinical and histological graft-versus-host disease .
Action Environment
The action, efficacy, and stability of PPADS tetrasodium salt can be influenced by various environmental factors. For example, the pH and ionic composition of the solution in which PPADS tetrasodium salt is dissolved could potentially affect its solubility and, therefore, its bioavailability . .
Analyse Biochimique
Biochemical Properties
Ppads tetrasodium salt interacts with various enzymes, proteins, and other biomolecules. It blocks recombinant P2X receptors, including P2X 1, P2X 2, P2X 3, and P2X 5, with IC 50 values ranging from 1 to 2.6 μM . It also blocks native P2Y 2 -like receptors with an IC 50 of approximately 0.9 mM and recombinant P2Y 4 receptors with an IC 50 of approximately 15 mM .
Cellular Effects
Ppads tetrasodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .
Molecular Mechanism
At the molecular level, Ppads tetrasodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antagonistic action on P2 receptors is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ppads tetrasodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Ppads tetrasodium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ppads tetrasodium salt is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Ppads tetrasodium salt is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Ppads tetrasodium salt and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le sel de tétrasodium de PPADS est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la réaction du phosphate de pyridoxal avec l'azo (acide benzène-2,4-disulfonique) dans des conditions contrôlées. La réaction est généralement effectuée en milieu aqueux avec l'ajout d'hydroxyde de sodium pour former le sel de tétrasodium .
Méthodes de production industrielle
La production industrielle du sel de tétrasodium de PPADS suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est ensuite purifié par cristallisation et séché pour obtenir la forme solide .
Analyse Des Réactions Chimiques
Types de réactions
Le sel de tétrasodium de PPADS subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de différents dérivés d'acide sulfonique .
Applications de la recherche scientifique
Le sel de tétrasodium de PPADS est largement utilisé dans la recherche scientifique en raison de sa capacité à bloquer les récepteurs purinergiques P2. Parmi ses applications, citons :
Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.
Biologie : Employé dans des études impliquant la signalisation cellulaire et les interactions réceptrices.
Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans les affections impliquant la signalisation purinergique.
Industrie : Utilisé dans le développement de nouveaux médicaments et composés chimiques
Mécanisme d'action
Le sel de tétrasodium de PPADS exerce ses effets en bloquant les récepteurs purinergiques P2. Ces récepteurs sont impliqués dans diverses voies de signalisation cellulaire, et leur inhibition peut moduler différentes réponses physiologiques. Le composé se lie aux sites récepteurs, empêchant l'activation des voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
Le sel de tétrasodium de PPADS est comparé à d'autres composés similaires, tels que le sel de tétrasodium d'iso-PPADS. Bien que les deux composés agissent comme des antagonistes purinergiques P2, le sel de tétrasodium de PPADS a un spectre d'activité plus large et est plus couramment utilisé dans la recherche .
Liste des composés similaires
- Sel de tétrasodium d'iso-PPADS
- Sel de tétrasodium hydraté du phosphate de pyridoxal-6-azo (acide benzène-2,4-disulfonique)
Propriétés
IUPAC Name |
tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWUCJJNVPCHT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017674 | |
| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192575-19-2 | |
| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)



![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)



